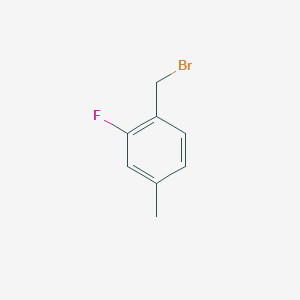

2-Fluoro-4-methylbenzyl bromide

Vue d'ensemble

Description

2-Fluoro-4-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H8BrF and its molecular weight is 203.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

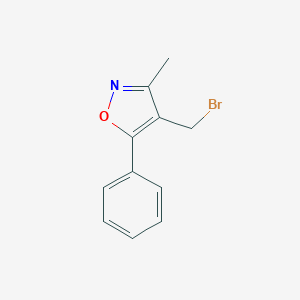

Synthesis of 4H-1-Benzopyrans

2-Fluoro-5-nitrobenzyl bromide is used with active methylene compounds to form highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction. This reaction is notable for its simplicity and high yield, ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).

Electrophoric Derivatizing Reagent

2-Fluoro-O6-(2'-hydroxyethyl)hypoxanthine, when reacted with 4-(4'-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide, a derivative of 2-fluoro-4-methylbenzyl bromide, produces isomeric products detectable by gas chromatography electron capture mass spectrometry. This research highlights its use in analytical chemistry, particularly for detecting minute quantities of specific compounds (Murugaiah, Naim, Peng, Cui, & Giese, 2006).

Synthesis of Fluorinated α-Amino Acids for PET

Procedures were developed for synthesizing fluorobenzyl bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are useful in positron emission tomography (PET) imaging (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).

Nucleophilic Aromatic Radiofluorination

Methyl substituted benzyl groups, including 4-methylbenzyl, derived from this compound, were tested for protecting hydroxyl groups in nucleophilic aromatic radiofluorination. The 4-methylbenzyl group showed promise in yielding high radiochemical yields after hydrolysis (Malik, Zlatopolskiy, Solbach, Voelter, Reske, & Machulla, 2011).

Safety and Hazards

2-Fluoro-4-methylbenzyl bromide is classified as toxic and corrosive . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

2-Fluoro-4-methylbenzyl bromide is a chemical compound used in proteomics research It’s known that benzylic halides, such as this compound, often target various organic compounds in biochemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with other organic compounds in a reaction. For instance, in a typical reaction involving benzylic halides, the bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution . This substitution can occur via an SN1 or SN2 pathway, depending on the substrate .

Biochemical Pathways

It’s known that benzylic halides are often involved in organic synthesis reactions, which can lead to the formation of various organic compounds .

Pharmacokinetics

Given its use in proteomics research , it’s likely that these properties would be highly dependent on the specific experimental conditions.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it’s involved in. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in a well-ventilated area to avoid inhalation . Additionally, it’s recommended to store the compound at ambient temperature .

Propriétés

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDOQXRIONFILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380962 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118745-63-4 | |

| Record name | 2-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

palladium(II) dichloride](/img/structure/B50169.png)

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)